

Head-to-Head Comparison: MPI-0479605 and CFI-402257 in Focus

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Compound of Interest				
Compound Name:	MPI-0479605			
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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Mps1/TTK Inhibitors

In the landscape of anticancer drug development, the mitotic kinase Mps1 (also known as TTK) has emerged as a compelling target. Its critical role in the spindle assembly checkpoint (SAC) makes it a key regulator of cell division, and its inhibition offers a promising therapeutic strategy against various malignancies. This guide provides a detailed head-to-head comparison of two prominent Mps1 inhibitors: MPI-0479605 and CFI-402257. We present a comprehensive analysis of their performance, supported by available experimental data, to aid researchers in their evaluation of these compounds.

At a Glance: Key Performance Indicators



Parameter	MPI-0479605	CFI-402257
Target	Mps1 (TTK)	Mps1 (TTK)
Mechanism of Action	ATP-competitive inhibitor of Mps1, leading to SAC override, chromosome missegregation, aneuploidy, and cell death.[1] [2][3]	Potent and selective, ATP-competitive inhibitor of Mps1, causing SAC inactivation, chromosome missegregation, aneuploidy, and ultimately cell death.[4]
Biochemical Potency (IC50)	1.8 nM[1][5]	1.2 nM - 1.7 nM[6][7]
Cellular Potency (GI50/EC50)	GI50: 30 - 100 nM in a panel of tumor cell lines[1]	EC50 (Mps1 autophosphorylation): 6.5 ± 0.5 nM; Median GI50: 15 nM across a panel of cancer cell lines[8]
Selectivity	>40-fold selectivity over other kinases.[1] Moderate activity against JNK (IC50 = 110 nM) and FER (IC50 = 590 nM) kinases.[9]	Highly selective; no significant inhibition of 262 other kinases at 1 μΜ.[4][5]
Administration Route (Preclinical)	Intraperitoneal (i.p.)[1][5]	Oral[4]
In Vivo Antitumor Activity	Showed tumor growth inhibition in colon cancer xenograft models.[1][5]	Demonstrated robust tumor growth suppression in various cell line and patient-derived xenograft models as a single agent.[4][5]
Clinical Development	Preclinical	Phase 1/2 Clinical Trials (NCT02792465, NCT05251714)[10][11]

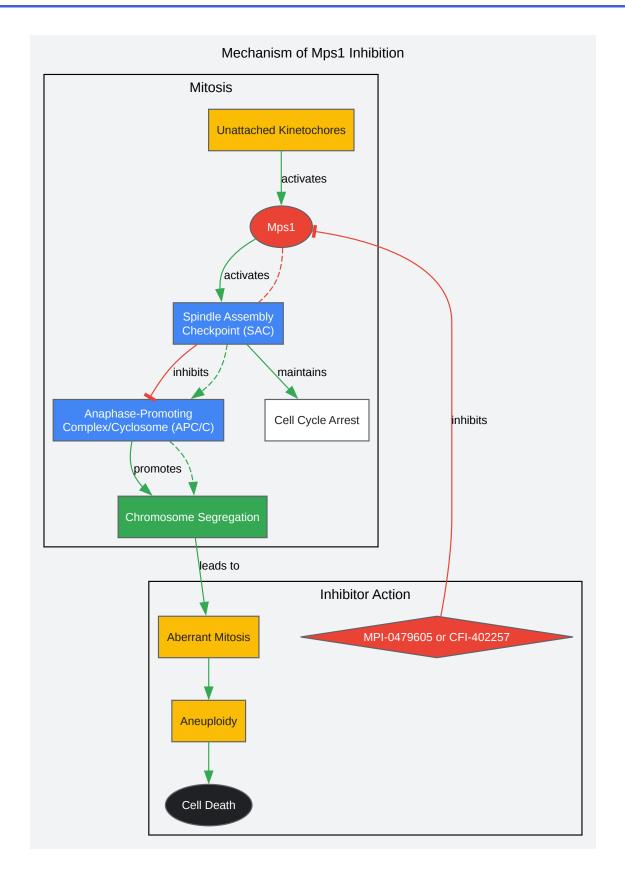


Delving into the Mechanism of Action: A Shared Pathway to Cell Death

Both MPI-0479605 and CFI-402257 exert their anticancer effects by targeting the same critical cellular process: the spindle assembly checkpoint. By inhibiting the Mps1 kinase, these small molecules disrupt the cell's ability to ensure proper chromosome segregation during mitosis. This leads to a cascade of events culminating in programmed cell death, a highly desirable outcome in cancer therapy.

The following diagram illustrates the signaling pathway affected by these inhibitors:





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Caption: Mps1 inhibition by **MPI-0479605** or CFI-402257 disrupts the spindle assembly checkpoint, leading to aberrant mitosis and cell death.

Quantitative Performance Metrics: A Tabular Comparison

For a direct comparison of the quantitative data available for **MPI-0479605** and CFI-402257, the following tables summarize key parameters from preclinical studies.

In Vitro Potency and Efficacy

Compound	Target	Assay Type	IC50 / EC50 (nM)	Cell Line(s)	Reference
MPI-0479605	Mps1	Biochemical	1.8	-	[1][5]
Cell Viability	Cell-based	GI50: 30 - 100	Panel of tumor cell lines	[1]	
CFI-402257	Mps1	Biochemical	1.2 - 1.7	-	[6][7]
Mps1 Autophospho rylation	Cell-based	6.5 ± 0.5	-	[8]	
Cell Viability	Cell-based	Median GI50: 15	Panel of cancer cell lines		

Kinase Selectivity



Compound	Kinase Panel Size	Concentration Tested	Key Findings	Reference
MPI-0479605	Not specified	Not specified	>40-fold selectivity over other kinases. Moderate activity against JNK and FER.	[1][9]
CFI-402257	262 kinases	1 μΜ	No significant inhibition of any of the 262 kinases tested.	[4][5]

Preclinical Pharmacokinetics

Compound	Animal Model	Administration Route	Key Parameters	Reference
MPI-0479605	Mice	Intraperitoneal (i.p.)	Sufficient plasma concentrations to support in vivo anti-tumor studies.	[9]
CFI-402257	Mice	Oral	Rapidly absorbed. Exposure (AUC and Cmax) was dose-dependent. Favorable pharmacokinetic profile.	[4]
Rats, Dogs	Oral	Well-tolerated with no overt toxicity.	[7]	



Experimental Protocols: A Look at the Methodologies

To ensure a thorough understanding of the presented data, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Mps1 Kinase Assay (for MPI-0479605)

- Enzyme: Recombinant, full-length Mps1 (25 ng).
- Substrate: Myelin basic protein (MBP) (5 μM).
- Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100.
- ATP: 40 μM (2x Km) with 1 μCi [y-33P]ATP.
- Incubation: 45 minutes at room temperature.
- Termination: 3% phosphoric acid.
- Detection: P81 filter plates and scintillation counting to measure ³³P radioactivity.

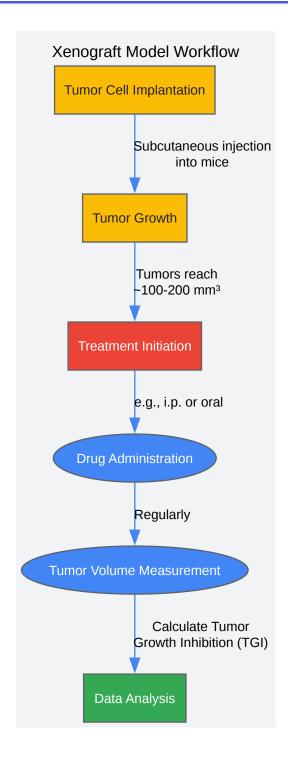
Cell Viability Assay (General)

- Cells: A panel of human tumor cell lines.
- Treatment: Various concentrations of the inhibitor for 3 or 7 days.
- Detection: CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Analysis: Calculation of GI50 values (the concentration that causes 50% inhibition of cell growth).

Human Tumor Xenograft Models (General Workflow)

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of these inhibitors.





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Caption: A generalized workflow for assessing the in vivo antitumor activity of Mps1 inhibitors in xenograft models.

Summary and Outlook



Both **MPI-0479605** and CFI-402257 are potent and selective inhibitors of Mps1 kinase with demonstrated anti-tumor activity in preclinical models. CFI-402257 appears to have undergone more extensive public characterization, particularly regarding its kinase selectivity and pharmacokinetic profile, and has progressed into clinical trials. The oral bioavailability of CFI-402257 is a notable advantage for clinical development.

For researchers selecting an Mps1 inhibitor for their studies, the choice may depend on the specific requirements of their experimental design. CFI-402257 offers the advantage of extensive characterization and clinical relevance. **MPI-0479605** remains a valuable tool for preclinical research, though further characterization of its selectivity and oral bioavailability would be beneficial for a more direct comparison.

This guide provides a snapshot of the publicly available data for these two compounds. As research in this area is ongoing, new data may emerge that will further refine our understanding of their respective profiles.

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